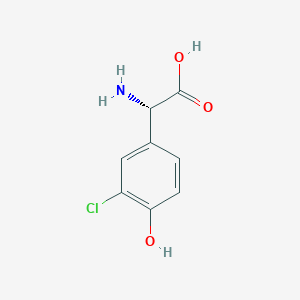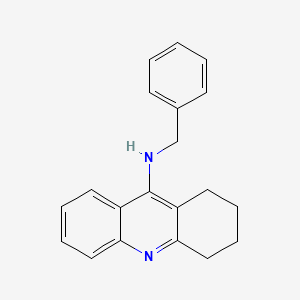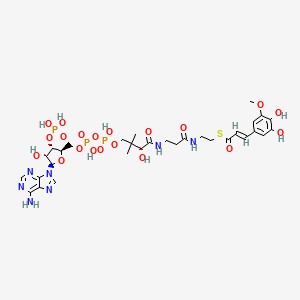
5-Hydroxyferuloyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Hydroxyferuloyl-CoA is synthesized through the hydroxylation of feruloyl-CoA, catalyzed by the enzyme ferulate 5-hydroxylase . This reaction typically occurs under physiological conditions in plants.
Industrial Production Methods
While there is limited information on the industrial production of this compound, it is generally produced through biotechnological methods involving the expression of specific enzymes in microbial systems .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxyferuloyl-CoA undergoes various chemical reactions, including:
Methylation: Catalyzed by caffeoyl-CoA O-methyltransferase, converting it to sinapoyl-CoA.
Oxidation: Involves the formation of different lignin precursors.
Common Reagents and Conditions
Methylation: Requires S-adenosyl methionine as a methyl donor.
Oxidation: Typically involves oxidative enzymes and cofactors.
Major Products
Sinapoyl-CoA: Formed through methylation.
Lignin Precursors: Formed through oxidation.
Aplicaciones Científicas De Investigación
5-Hydroxyferuloyl-CoA has several scientific research applications:
Mecanismo De Acción
5-Hydroxyferuloyl-CoA exerts its effects primarily through its involvement in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of lignin and other phenolic compounds . The molecular targets include enzymes like ferulate 5-hydroxylase and caffeoyl-CoA O-methyltransferase .
Comparación Con Compuestos Similares
Similar Compounds
Caffeoyl-CoA: A precursor in the same biosynthetic pathway.
Feruloyl-CoA: Another intermediate in lignin biosynthesis.
Sinapoyl-CoA: A product of 5-Hydroxyferuloyl-CoA methylation.
Uniqueness
This compound is unique due to its specific role in the hydroxylation and methylation steps of lignin biosynthesis, which are crucial for the formation of syringyl lignin units .
Propiedades
Fórmula molecular |
C31H44N7O20P3S |
|---|---|
Peso molecular |
959.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
ILSPFIPSQSFPCN-VYBUCKLUSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10759581.png)
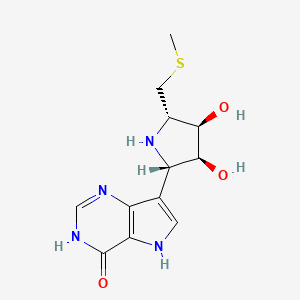
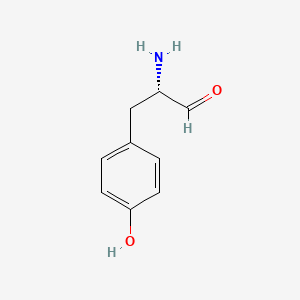
![(6,7-Dihydro-5H-cyclopenta[D]imidazo[2,1-B]thiazol-2-YL]-4,7-dihydro[1,4]thiazepine-3,6-dicarboxylic acid](/img/structure/B10759596.png)
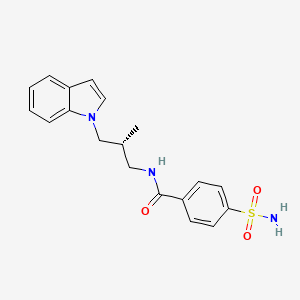
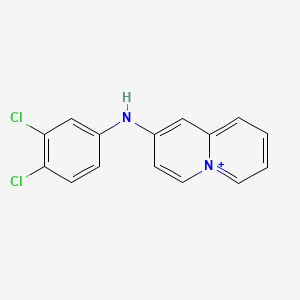

![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)
![2-Phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10759638.png)

![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
![N-[2-(1-Formyl-2-methyl-propyl)-1-(4-piperidin-1-YL-but-2-enoyl)-pyrrolidin-3-YL]-methanesulfonamide](/img/structure/B10759654.png)
